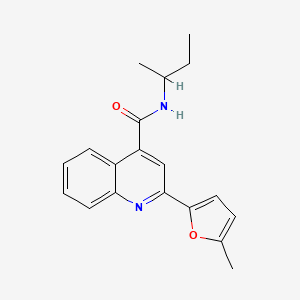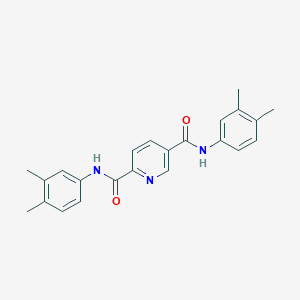![molecular formula C22H27N3O5 B11117738 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11117738.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[4-(pentyloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazino group, a dimethoxyphenyl moiety, and a pentoxyphenyl group, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-pentyloxyaniline and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(METHOXY)PHENYL]ACETAMIDE
- **2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(ETHOXY)PHENYL]ACETAMIDE
- **2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(BUTYLOXY)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[4-(PENTYLOXY)PHENYL]ACETAMIDE lies in its specific structural features, such as the pentoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H27N3O5 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C22H27N3O5/c1-4-5-6-13-30-18-10-8-17(9-11-18)24-21(26)22(27)25-23-15-16-7-12-19(28-2)20(14-16)29-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,24,26)(H,25,27)/b23-15+ |
InChI Key |
MQRQDEDHXWJVNA-HZHRSRAPSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Iodophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11117657.png)
![N-({N'-[(E)-(4-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11117664.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11117665.png)
![3-allyl-2-{[3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-yliden]methyl}-5-{(E)-2-[1-ethyl-4(1H)-quinolinyliden]ethylidene}-4-oxo-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11117672.png)
![N-(3,5-difluorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117680.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone](/img/structure/B11117687.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide](/img/structure/B11117689.png)

![4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid](/img/structure/B11117711.png)
![3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11117726.png)
![(2E)-3-(Furan-2-YL)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11117728.png)
![(2E)-N-({N'-[(3E)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide](/img/structure/B11117731.png)


